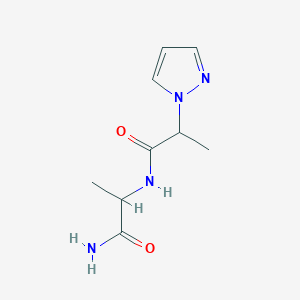![molecular formula C19H24N6 B7553684 1-[(1-Benzylimidazol-2-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)piperidine](/img/structure/B7553684.png)
1-[(1-Benzylimidazol-2-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Benzylimidazol-2-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)piperidine is a chemical compound with potential applications in scientific research. It belongs to the class of piperidine-containing compounds and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[(1-Benzylimidazol-2-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)piperidine is not fully understood. However, it has been reported to inhibit the growth of various microorganisms and cancer cells. The compound has also been shown to modulate the activity of certain enzymes and receptors, which may contribute to its biological activity.
Biochemical and Physiological Effects:
1-[(1-Benzylimidazol-2-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)piperidine has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been reported to have antitumor activity, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to modulate the activity of certain enzymes and receptors, which may contribute to its biological activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(1-Benzylimidazol-2-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)piperidine in lab experiments include its potential antimicrobial, antifungal, and antitumor activities. The compound also has potential as a drug delivery system and as a probe for imaging studies. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 1-[(1-Benzylimidazol-2-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)piperidine. One direction is to investigate the compound's potential as a therapeutic agent for the treatment of microbial infections and cancer. Another direction is to study the compound's mechanism of action in more detail to better understand its biological activity. Additionally, the development of more efficient synthesis methods and the optimization of the compound's properties for drug delivery and imaging applications are also potential future directions.
In conclusion, 1-[(1-Benzylimidazol-2-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)piperidine is a chemical compound with potential applications in scientific research. The compound has been studied for its potential antimicrobial, antifungal, and antitumor activities, as well as its potential use as a drug delivery system and as a probe for imaging studies. Further research is needed to fully understand the compound's mechanism of action and to optimize its properties for various applications.
Synthesemethoden
The synthesis of 1-[(1-Benzylimidazol-2-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)piperidine involves the reaction of benzyl imidazole with 1,2,4-triazole-1-methyl chloride to form the intermediate compound. The intermediate compound is then reacted with piperidine to obtain the final product. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound can be optimized by adjusting the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-[(1-Benzylimidazol-2-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)piperidine has been studied for its potential applications in scientific research. It has been reported to have antimicrobial, antifungal, and antitumor activities. The compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, the compound has been investigated for its potential use as a probe for imaging studies.
Eigenschaften
IUPAC Name |
1-[(1-benzylimidazol-2-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-2-6-17(7-3-1)12-24-11-9-21-19(24)14-23-10-5-4-8-18(23)13-25-16-20-15-22-25/h1-3,6-7,9,11,15-16,18H,4-5,8,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKAVDJRJXUIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN2C=NC=N2)CC3=NC=CN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Benzylimidazol-2-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)


![7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7553618.png)
![4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine](/img/structure/B7553636.png)
![(1-Methylpyrrolidin-2-yl)-[3-(2-propan-2-ylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7553638.png)
![1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7553646.png)
![3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553651.png)
![3,5-Dimethyl-1-[[1-(oxan-2-ylmethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553654.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone](/img/structure/B7553663.png)
![3-[2-(3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7553675.png)
![1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7553682.png)

![[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7553691.png)